5-Thio-D-glucose 6-phosphate diammonium salt

Descripción general

Descripción

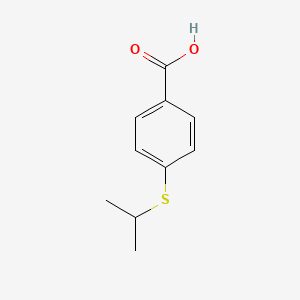

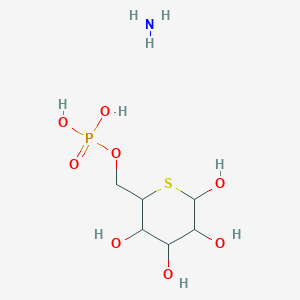

5-Thio-D-glucose 6-phosphate diammonium salt is a chemical compound with the molecular formula C6H13O8PS · (NH3)2 . It is primarily used in the exploration and advancement of glucose metabolism . This substance plays a crucial role in the investigation of diverse ailments, including diabetes, metabolic irregularities, and cystic fibrosis .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringN.OC1SC (COP (O) (O)=O)C (O)C (O)C1O . The InChI key for this compound is YRYZTTZIXXEIJN-UHFFFAOYSA-N . Chemical Reactions Analysis

5-Thio-glucose 6-phosphate is known to be a competitive inhibitor of myo-inositol 1-phosphate synthetase .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted boiling point of 547.6° C at 760 mmHg and a predicted density of 1.7 g/cm3 . The refractive index is predicted to be n20D 1.59 .Aplicaciones Científicas De Investigación

Enzymatic Assays and Metabolic Studies

A novel colorimetric assay for the determination of G6P was developed, leveraging the oxidation of G6P in the presence of glucose-6-phosphate dehydrogenase. This method, optimized for sensitivity and accuracy, highlights the utility of G6P-related compounds in biochemical assays, potentially extending to 5-Thio-D-glucose 6-phosphate diammonium salt for similar applications (Zhu, Romero, & Petty, 2011).

Synthesis and Material Science

Research into the thermal and catalytic decomposition of wood impregnated with diammonium salts, including diammonium phosphate, showcases the role of these compounds in fire retardancy and material stabilization. The findings suggest potential for this compound in material science, particularly in enhancing wood properties (Blasi, Branca, & Galgano, 2008).

Biofuel and Energy Production

The development of laccase electrodes for biofuel cells, incorporating diammonium salts for enzyme stabilization, points to the innovative use of such compounds in energy production. This research opens avenues for this compound in bioelectrochemical systems, potentially improving efficiency and stability (Ding, Holzinger, Mousty, & Cosnier, 2010).

Catalysis and Chemical Reactions

Diammonium hydrogen phosphate has been highlighted as a versatile and efficient catalyst in the synthesis of pyrano[2,3-d]pyrimidinone derivatives. This underlines the catalytic potential of diammonium salts, suggesting that this compound could serve as a novel catalyst or reagent in organic synthesis and chemical transformations (Balalaie, Abdolmohammadi, Bijanzadeh, & Amani, 2008).

Mecanismo De Acción

Target of Action

The primary target of 5-Thio-D-glucose 6-phosphate diammonium salt is myo-inositol 1-phosphate synthetase . This enzyme plays a crucial role in the biosynthesis of inositol, a compound involved in various biological processes including cell signaling, growth, and survival.

Mode of Action

This compound acts as a competitive inhibitor of myo-inositol 1-phosphate synthetase . This means that it competes with the natural substrate of the enzyme for the active site, thereby reducing the enzyme’s activity.

Biochemical Pathways

By inhibiting myo-inositol 1-phosphate synthetase, this compound disrupts the inositol phosphate metabolism pathway . This can lead to downstream effects such as altered cell signaling and potentially impact various physiological processes.

Result of Action

The inhibition of myo-inositol 1-phosphate synthetase by this compound can lead to a decrease in the production of inositol and its derivatives . This can affect various cellular processes, including signal transduction, cell growth, and survival.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

5-Thio-D-glucose 6-phosphate diammonium salt plays a significant role in biochemical reactions, particularly as a competitive inhibitor of myo-inositol 1-phosphate synthetase . This enzyme is crucial in the biosynthesis of inositol, a molecule involved in various cellular processes, including signal transduction and membrane biogenesis. By inhibiting myo-inositol 1-phosphate synthetase, this compound can modulate the levels of inositol and its derivatives, thereby influencing numerous biochemical pathways.

Cellular Effects

The effects of this compound on cells are multifaceted. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting myo-inositol 1-phosphate synthetase, this compound can affect the production of inositol phosphates, which are key signaling molecules involved in various cellular processes . Additionally, changes in inositol levels can impact membrane biogenesis and other metabolic pathways, leading to alterations in cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By competitively inhibiting myo-inositol 1-phosphate synthetase, this compound prevents the conversion of glucose 6-phosphate to inositol 1-phosphate . This inhibition disrupts the biosynthesis of inositol and its derivatives, leading to downstream effects on various biochemical pathways. Additionally, this compound may interact with other biomolecules, further modulating cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable when stored at -20°C . Its stability in biological systems may vary, and degradation products could potentially impact its efficacy and safety. Long-term exposure to this compound in in vitro or in vivo studies may reveal additional effects on cellular function and metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may effectively inhibit myo-inositol 1-phosphate synthetase without causing significant adverse effects. At higher doses, this compound may exhibit toxic or adverse effects, potentially disrupting other metabolic pathways and causing cellular damage . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with myo-inositol 1-phosphate synthetase. By inhibiting this enzyme, the compound affects the biosynthesis of inositol and its derivatives, which are involved in various cellular processes, including signal transduction, membrane biogenesis, and energy metabolism . Additionally, this compound may influence other metabolic pathways by modulating the levels of glucose 6-phosphate and its derivatives.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, this compound may localize to specific compartments or organelles, where it can exert its biochemical effects. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its cellular and molecular functions.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the cytoplasm, where it can interact with myo-inositol 1-phosphate synthetase and other biomolecules. Additionally, its localization to other organelles, such as the endoplasmic reticulum or mitochondria, may influence its effects on cellular metabolism and function.

Propiedades

IUPAC Name |

azane;(3,4,5,6-tetrahydroxythian-2-yl)methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O8PS.H3N/c7-3-2(1-14-15(11,12)13)16-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYZTTZIXXEIJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(S1)O)O)O)O)OP(=O)(O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16NO8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585281 | |

| Record name | 6-O-Phosphono-5-thiohexopyranose--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108391-99-7 | |

| Record name | 6-O-Phosphono-5-thiohexopyranose--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide](/img/structure/B1340478.png)

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1340488.png)

![1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone](/img/structure/B1340501.png)